molecular formula C5H10N2O3 B3289739 (R)-2-amino-4-(methylamino)-4-oxobutanoic acid CAS No. 86070-35-1

(R)-2-amino-4-(methylamino)-4-oxobutanoic acid

Cat. No.: B3289739
CAS No.: 86070-35-1
M. Wt: 146.14 g/mol
InChI Key: CFRMVEKWKKDNAH-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

®-2-amino-4-(methylamino)-4-oxobutanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Similar compounds such as ketamine, which is a derivative of the amino acid alanine with a methylamino group on the side chain, have been found to primarily target the n-methyl-d-aspartate receptors (nmdars) in the central nervous system . NMDARs are critical for neural network formation, neuronal plasticity, higher brain functions, and the pathophysiology of neurodegenerative and psychiatric disorders .

Mode of Action

It’s worth noting that compounds with similar structures, such as ketamine, function as antagonists of the nmdar . They inhibit the activity of these receptors, leading to various downstream effects .

Biochemical Pathways

It’s known that the inhibition of nmdars can affect a variety of biochemical pathways, including those involved in neurotransmission and neuronal plasticity .

Pharmacokinetics

Similar compounds such as ketamine have been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations may offer practical alternatives to intravenous administration when treating certain conditions .

Result of Action

Similar compounds such as ketamine have been found to produce rapid and sustained reduction in depressive symptoms in patients with treatment-resistant depression .

Action Environment

It’s known that various factors, including the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues, can influence the action of pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-4-(methylamino)-4-oxobutanoic acid can be achieved through various methods. One common approach involves the N-methylation of α-amino acids. This process typically includes:

Industrial Production Methods

Industrial production of ®-2-amino-4-(methylamino)-4-oxobutanoic acid often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-4-(methylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the amino group to a corresponding oxo group.

    Reduction: This reaction involves the reduction of the oxo group to an alcohol.

    Substitution: This reaction involves the replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives.

Properties

IUPAC Name

(2R)-2-amino-4-(methylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMVEKWKKDNAH-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7175-34-0
Record name 7175-34-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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